![molecular formula C17H28ClNOSi B2498414 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine CAS No. 1909327-77-0](/img/structure/B2498414.png)
4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyloxy group and a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the tert-Butyldimethylsilyloxy Group: The final step involves the protection of a hydroxyl group on the piperidine ring with a tert-butyldimethylsilyl group. This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features for performance.
Wirkmechanismus
The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, altering their activity. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, allowing for selective modifications.
Vergleich Mit ähnlichen Verbindungen
4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine: can be compared with other similar compounds such as:
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: This compound features a benzaldehyde group instead of a piperidine ring, making it less relevant for biological applications but useful in organic synthesis.
4-[(tert-Butyldimethylsilyl)oxy]butanol: This compound has a butanol group, which makes it more suitable for different types of chemical reactions compared to the piperidine derivative.
4-[(tert-Butyldimethylsilyl)oxy]aniline: This compound contains an aniline group, which can be used in the synthesis of dyes and pigments.
The uniqueness of This compound lies in its combination of a piperidine ring with a tert-butyldimethylsilyloxy group and a 3-chlorophenyl group, providing a versatile scaffold for further chemical modifications and applications.
Eigenschaften
IUPAC Name |
tert-butyl-[1-(3-chlorophenyl)piperidin-4-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNOSi/c1-17(2,3)21(4,5)20-16-9-11-19(12-10-16)15-8-6-7-14(18)13-15/h6-8,13,16H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRGMXLQVLESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)
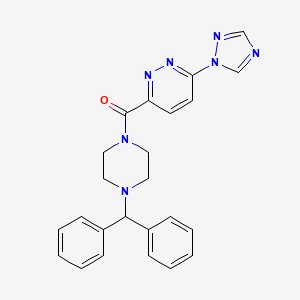
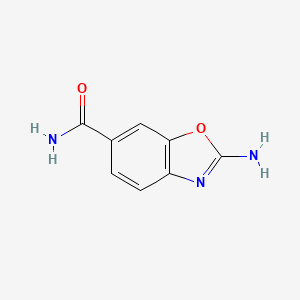
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
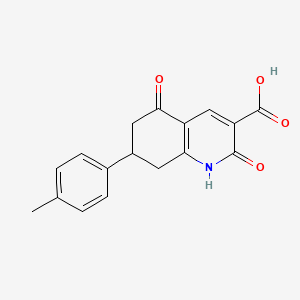
![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)
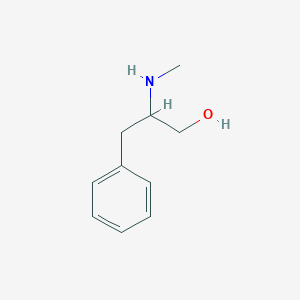
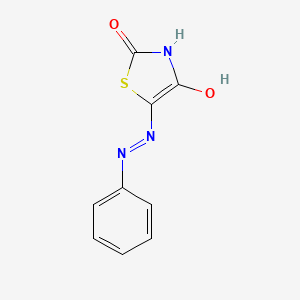
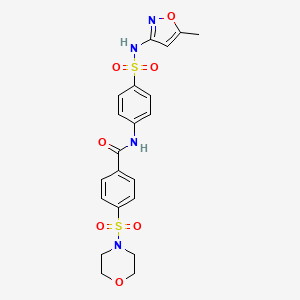
![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)
